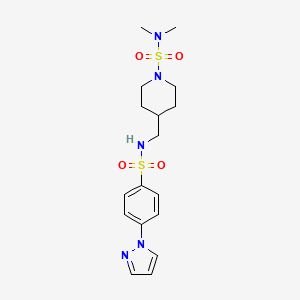
4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C17H25N5O4S2 and its molecular weight is 427.54. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H22N4O2S2
- Molecular Weight : 366.50 g/mol
The compound features a piperidine ring, a pyrazole moiety, and a phenylsulfonamide group, which are known to contribute to its biological activity.
Biological Activity Overview
Research indicates that sulfonamide derivatives, particularly those containing pyrazole structures, exhibit a wide range of biological activities, including:
- Anticancer Activity : Various studies have documented the antiproliferative effects of pyrazole derivatives against cancer cell lines. For instance, compounds similar to the one have shown IC50 values indicating significant inhibitory effects on cell proliferation in vitro .
- Antimicrobial Effects : Sulfonamides are traditionally recognized for their antibacterial properties. The compound's structural components suggest potential efficacy against various bacterial strains .
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, including carbonic anhydrase and acetylcholinesterase, which are critical in various physiological processes .
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Protein Kinases : Similar pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . This suggests that the compound may also possess similar inhibitory properties.
- Inhibition of Bacterial Growth : The sulfonamide moiety is known to interfere with bacterial folate synthesis, thereby exerting antimicrobial effects .
- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory potential of sulfonamide compounds, which may be relevant in treating conditions characterized by excessive inflammation.
Research Findings and Case Studies
Recent studies have demonstrated the biological activity of related pyrazole-sulfonamide compounds:
These findings illustrate the potential therapeutic applications of the compound in oncology and infectious diseases.
Properties
IUPAC Name |
N,N-dimethyl-4-[[(4-pyrazol-1-ylphenyl)sulfonylamino]methyl]piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S2/c1-20(2)28(25,26)21-12-8-15(9-13-21)14-19-27(23,24)17-6-4-16(5-7-17)22-11-3-10-18-22/h3-7,10-11,15,19H,8-9,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSJGCHVJMYTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














